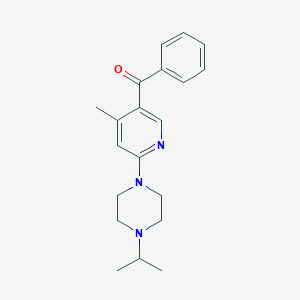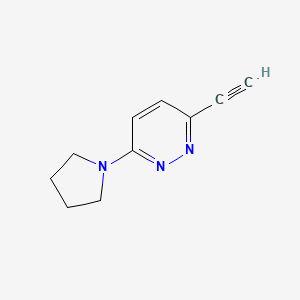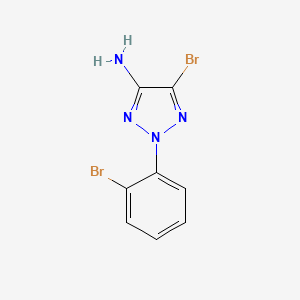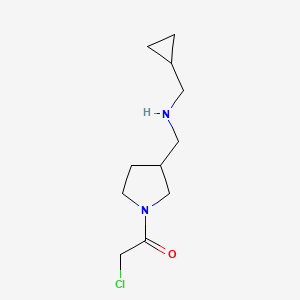
(S)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a morpholine ring substituted with a methoxyphenoxy group, making it an interesting subject for research in organic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-morpholine and 4-methoxyphenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Formation of Intermediate: The intermediate product, (S)-2-((4-Methoxyphenoxy)methyl)morpholine, is formed through the reaction of (S)-morpholine with 4-methoxyphenol.
Hydrochloride Formation: The final step involves the conversion of the intermediate to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of (S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Stirred-Tank Reactors (CSTR): To maintain consistent reaction conditions.
Purification Steps: Such as crystallization or recrystallization to obtain the pure hydrochloride salt.
化学反应分析
Types of Reactions: (S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the methoxy group or to modify the morpholine ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions involving strong bases or acids, depending on the desired substitution.
Major Products:
Oxidation Products: Aldehydes or acids derived from the methoxy group.
Reduction Products: Modified morpholine derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
科学研究应用
(S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride involves its interaction with specific molecular targets. The compound may:
Bind to Receptors: Interact with receptors in biological systems, influencing cellular responses.
Modulate Enzymes: Affect the activity of enzymes, altering metabolic pathways.
Pathways Involved: The exact pathways depend on the specific application and target of the compound.
相似化合物的比较
®-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride: The enantiomer of the compound with different stereochemistry.
2-((4-Methoxyphenoxy)methyl)piperidinehydrochloride: A similar compound with a piperidine ring instead of a morpholine ring.
2-((4-Methoxyphenoxy)methyl)tetrahydrofuranhydrochloride: A compound with a tetrahydrofuran ring.
Uniqueness: (S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride is unique due to its specific stereochemistry and the presence of both a morpholine ring and a methoxyphenoxy group, which confer distinct chemical and biological properties.
属性
分子式 |
C12H18ClNO3 |
|---|---|
分子量 |
259.73 g/mol |
IUPAC 名称 |
(2S)-2-[(4-methoxyphenoxy)methyl]morpholine;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-14-10-2-4-11(5-3-10)16-9-12-8-13-6-7-15-12;/h2-5,12-13H,6-9H2,1H3;1H/t12-;/m0./s1 |
InChI 键 |
QILVKECRUNHJFY-YDALLXLXSA-N |
手性 SMILES |
COC1=CC=C(C=C1)OC[C@@H]2CNCCO2.Cl |
规范 SMILES |
COC1=CC=C(C=C1)OCC2CNCCO2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















